molecular formula C17H9BrN4O3S2 B3056071 N-[5-(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl]-4-pyridinecarboxamide CAS No. 68711-05-7

N-[5-(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl]-4-pyridinecarboxamide

Cat. No.: B3056071
CAS No.: 68711-05-7
M. Wt: 461.3 g/mol
InChI Key: MJDXVBFIXWYLLQ-UHFFFAOYSA-N
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Description

The compound “N-[5-(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl]-4-pyridinecarboxamide” belongs to the class of organic compounds known as indolines . These are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .


Synthesis Analysis

The synthesis of this compound involves the Wolff–Kishner reduction of 2- (5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate . The solution was heated to gentle reflux for 12 hours and then cooled in an ice bath. The residue was recrystallized from an ethanol solution to afford the title compound as colorless crystals .


Molecular Structure Analysis

In the title compound, the dihydroindolone unit is slightly twisted . The polar head groups are associated through C–H···O hydrogen bonds and C–Br···π (ring) interactions .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is the Wolff–Kishner reduction . This is a reaction used for the deoxygenation of carbonyl compounds. The hydrazine reduction is an old and frequently used reaction for this purpose .

Properties

IUPAC Name

N-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrN4O3S2/c18-9-1-2-11-10(7-9)12(15(24)20-11)13-16(25)22(17(26)27-13)21-14(23)8-3-5-19-6-4-8/h1-7,25H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDXVBFIXWYLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=S)S3)NC(=O)C4=CC=NC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68711-05-7
Record name 4-Pyridinecarboxamide, N-(5-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068711057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl]-4-pyridinecarboxamide
Reactant of Route 2
N-[5-(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl]-4-pyridinecarboxamide
Reactant of Route 3
N-[5-(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl]-4-pyridinecarboxamide
Reactant of Route 4
N-[5-(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl]-4-pyridinecarboxamide
Reactant of Route 5
N-[5-(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl]-4-pyridinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[5-(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl]-4-pyridinecarboxamide

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